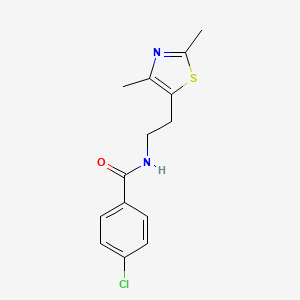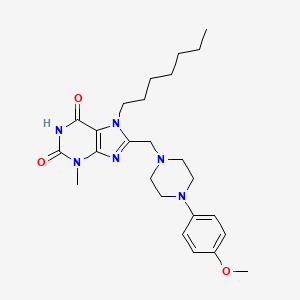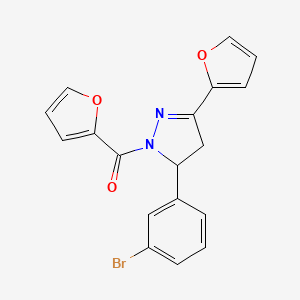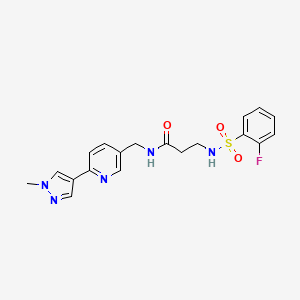
4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide, also known as CTB, is a chemical compound that has gained attention in the scientific community for its potential use in various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- A study by Abdellatif et al. (2013) detailed the synthesis of novel 2-substituted-1Hbenzimidazole derivatives, including processes that may involve compounds structurally related to "4-chloro-N-(2-(2,4-dimethylthiazol-5-yl)ethyl)benzamide". These compounds were evaluated for their in vitro antimicrobial activity, demonstrating the potential for applications in combating microbial infections (Abdellatif et al., 2013).
Anti-Tubercular and Anti-Cancer Applications
- Nimbalkar et al. (2018) synthesized derivatives of benzamide that showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis, highlighting the compound's potential in anti-tubercular drug discovery. The study also assessed the cytotoxicity of these compounds, finding them to be non-cytotoxic in nature, which supports their safety for further research and development (Nimbalkar et al., 2018).
Molecular Docking Studies and ADMET Properties
- The molecular docking studies conducted by Nimbalkar et al. (2018) on benzamide derivatives against Mycobacterium tuberculosis enzyme InhA suggested that certain derivatives are the most active, providing insights into the compound's mechanism of action. The ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties analyzed in the study also indicate that these derivatives comply with essential features required for a potential lead in drug discovery, showcasing their application in designing new therapeutic agents (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2OS/c1-9-13(19-10(2)17-9)7-8-16-14(18)11-3-5-12(15)6-4-11/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMXDIQLTHMHFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CCNC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Nitro-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2400632.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide](/img/structure/B2400636.png)








